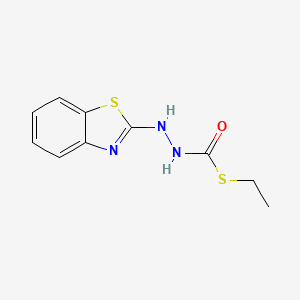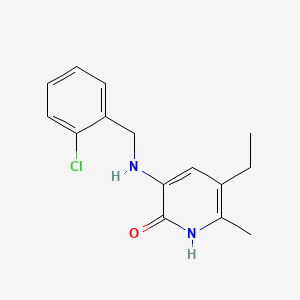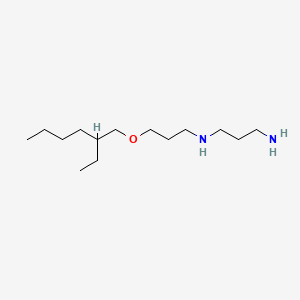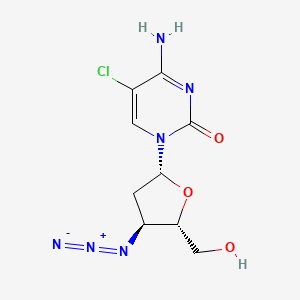
Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is a synthetic nucleoside analog. It is characterized by the presence of an azido group at the 3’ position and a chlorine atom at the 5’ position of the cytidine molecule. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective chlorination at the 5’ position. The azido group is then introduced at the 3’ position through nucleophilic substitution. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for introducing the azido group.
Reduction: Hydrogenation or Staudinger reduction can be employed to reduce the azido group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Introduction of various functional groups at the 3’ position.
Reduction: Formation of 3’-amino-5-chloro-2’,3’-dideoxy-cytidine.
Oxidation: Formation of oxidized derivatives at the 5’ position.
Wissenschaftliche Forschungsanwendungen
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Used in the development of antiviral drugs and as a research tool in nucleoside analog studies.
Wirkmechanismus
The mechanism of action of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- involves its incorporation into viral DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting viral replication. This compound targets viral polymerases and is particularly effective against retroviruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with antiviral properties.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV.
Stavudine (d4T): A nucleoside analog with similar antiviral activity.
Uniqueness
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is unique due to the presence of both an azido group and a chlorine atom, which confer distinct chemical properties and biological activity. Its dual modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
127492-31-3 |
|---|---|
Molekularformel |
C9H11ClN6O3 |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
KZWNMZZXEWOPAS-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



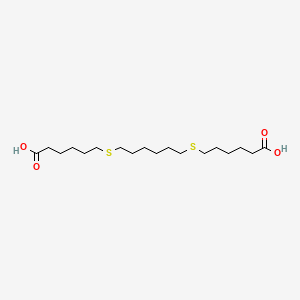

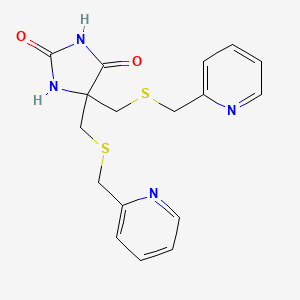
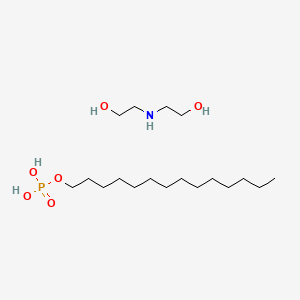
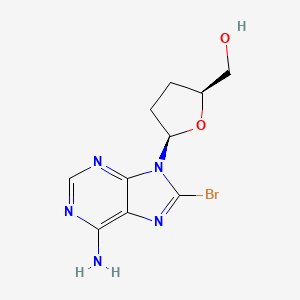
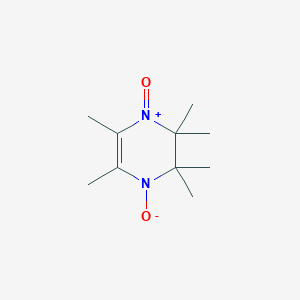
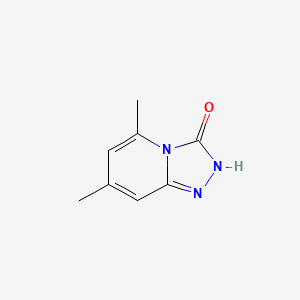
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
